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Compound of Interest

Compound Name:
Methyl 2-(4-

methylphenylsulfonamido)acetate

Cat. No.: B153594 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical reactions and

biological applications of Methyl 2-(4-methylphenylsulfonamido)acetate, also known as N-

tosylglycine methyl ester. This document includes detailed experimental protocols for its use as

a synthetic intermediate and its evaluation in anticancer and antibacterial assays.

Chemical Properties and Reactions
Methyl 2-(4-methylphenylsulfonamido)acetate is a versatile organic compound with the

chemical formula C₁₀H₁₃NO₄S. It serves as a key intermediate in the synthesis of more

complex molecules, particularly heterocyclic compounds with potential biological activities. The

presence of the sulfonamide and ester functional groups allows for a variety of chemical

transformations.

Key Reactions:

Hydrolysis: The ester group can be hydrolyzed under basic conditions to yield 2-(4-

methylphenylsulfonamido)acetic acid, a building block for various derivatives.

Aminolysis: The ester can react with amines to form the corresponding amides, enabling the

synthesis of a diverse library of compounds.
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Reduction: The ester can be reduced to the corresponding alcohol.

Cyclization Reactions: It is a valuable precursor for the synthesis of heterocyclic compounds,

such as thiazine derivatives.

Applications in Medicinal Chemistry
Derivatives of Methyl 2-(4-methylphenylsulfonamido)acetate have shown promise in several

areas of drug discovery, including oncology and infectious diseases.

Anticancer Activity
Sulfonamide derivatives are a well-established class of anticancer agents. The tosyl group in

Methyl 2-(4-methylphenylsulfonamido)acetate is a common feature in many compounds

designed to target various aspects of cancer cell biology. While specific quantitative data for the

parent compound is not extensively available in the public domain, related tosyl sulfonamide

derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance,

certain derivatives have shown activity against lung carcinoma and colon cancer cell lines such

as A549 and HCT116.

Antibacterial Activity
Sulfonamides are classic antibacterial agents that act by inhibiting dihydropteroate synthase

(DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By acting as a

competitive inhibitor of para-aminobenzoic acid (pABA), sulfonamides disrupt the synthesis of

tetrahydrofolate, a vital cofactor for DNA, RNA, and protein synthesis. This mechanism leads to

the cessation of bacterial growth and replication.

Experimental Protocols
Protocol 1: General Procedure for Cytotoxicity Testing
against A549 and HCT116 Cancer Cell Lines (MTT
Assay)
This protocol outlines a general method for assessing the cytotoxic effects of Methyl 2-(4-
methylphenylsulfonamido)acetate against human lung adenocarcinoma (A549) and

colorectal carcinoma (HCT116) cell lines.
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Materials:

A549 and HCT116 cell lines

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum

(FBS) and 1% Penicillin-Streptomycin

Methyl 2-(4-methylphenylsulfonamido)acetate

Dimethyl sulfoxide (DMSO)

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in

PBS)

Phosphate Buffered Saline (PBS)

96-well plates

CO₂ incubator (37°C, 5% CO₂)

Microplate reader

Procedure:

Cell Seeding: Seed A549 and HCT116 cells in 96-well plates at a density of 5 x 10³ cells per

well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

Compound Treatment: Prepare a stock solution of Methyl 2-(4-
methylphenylsulfonamido)acetate in DMSO. Make serial dilutions in culture medium to

achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO

concentration in the wells should not exceed 0.5%.

Replace the medium in each well with 100 µL of the medium containing the different

concentrations of the test compound. Include a vehicle control (medium with DMSO) and a

positive control (a known cytotoxic agent).

Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
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MTT Assay: After incubation, add 20 µL of MTT solution to each well and incubate for

another 4 hours.

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration

that inhibits 50% of cell growth).

Quantitative Data for Related Compounds:

Compound Class Cell Line IC₅₀ (µM)

Aryl azide-sulfonamide hybrids A549 2.20

Aryl azide-sulfonamide hybrids HCT116 6.27

Note: The above data is for related sulfonamide compounds and serves as a reference. The

IC₅₀ for Methyl 2-(4-methylphenylsulfonamido)acetate should be determined experimentally.

Protocol 2: Determination of Minimum Inhibitory
Concentration (MIC) against E. coli and S. aureus
This protocol describes the broth microdilution method to determine the minimum inhibitory

concentration (MIC) of Methyl 2-(4-methylphenylsulfonamido)acetate against Escherichia

coli and Staphylococcus aureus.

Materials:

E. coli (e.g., ATCC 25922) and S. aureus (e.g., ATCC 29213) strains

Mueller-Hinton Broth (MHB)

Methyl 2-(4-methylphenylsulfonamido)acetate
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DMSO

Sterile 96-well microtiter plates

Spectrophotometer

Incubator (37°C)

Procedure:

Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5

McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to

achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

Compound Dilution: Prepare a stock solution of Methyl 2-(4-
methylphenylsulfonamido)acetate in DMSO. Perform serial two-fold dilutions in MHB in

the wells of a 96-well plate to obtain a range of concentrations (e.g., 512, 256, 128, 64, 32,

16, 8, 4, 2, 1 µg/mL).

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing 100 µL of

the diluted compound.

Controls: Include a positive control (wells with bacteria and no compound) and a negative

control (wells with MHB only).

Incubation: Incubate the plates at 37°C for 18-24 hours.

MIC Determination: The MIC is the lowest concentration of the compound that completely

inhibits visible bacterial growth.

Protocol 3: Synthesis of N-(Thiazol-2-yl)-4-
methylbenzenesulfonamide
This protocol provides a general method for the synthesis of a thiazole-containing sulfonamide,

illustrating the use of a related starting material. Methyl 2-(4-
methylphenylsulfonamido)acetate can be first hydrolyzed to the corresponding carboxylic

acid and then coupled with 2-aminothiazole to achieve a similar scaffold.
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Materials:

2-Aminothiazole

4-Methylbenzenesulfonyl chloride (TsCl)

Sodium acetate

Distilled water

Ethanol

Magnetic stirrer with hotplate

Standard laboratory glassware

Procedure:

In a round-bottom flask, dissolve sodium acetate (2 equivalents) in distilled water.

Add 2-aminothiazole (1 equivalent) and 4-methylbenzenesulfonyl chloride (1.5 equivalents)

to the solution.

Heat the reaction mixture to 80-85°C with continuous stirring for 4-6 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

The solid product will precipitate out of the solution. Collect the solid by filtration.

Wash the solid with cold water and then recrystallize from a suitable solvent like ethanol to

obtain the pure product.

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR,

IR, Mass Spectrometry).
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Caption: Workflow for determining the cytotoxicity of Methyl 2-(4-
methylphenylsulfonamido)acetate.
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Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
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Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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